molecular formula C12H14ClNO2 B8033569 3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol

3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol

Cat. No.: B8033569
M. Wt: 239.70 g/mol
InChI Key: IHOSCTDWWJPZKX-UHFFFAOYSA-N
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Description

3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a piperidinyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol typically involves the reaction of 3-chlorophenol with piperidine and a carbonylating agent. One common method is the acylation of 3-chlorophenol with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed via the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and efficient separation techniques is crucial in industrial settings to ensure the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidinyl carbonyl group may interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-[(piperidin-1-yl)carbonyl]phenol: Similar structure but with a different substitution pattern on the phenol ring.

    3-Chloro-5-[(morpholin-1-yl)carbonyl]phenol: Contains a morpholine ring instead of a piperidine ring.

    3-Bromo-5-[(piperidin-1-yl)carbonyl]phenol: Similar structure with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chloro and piperidinyl carbonyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

(3-chloro-5-hydroxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-6-9(7-11(15)8-10)12(16)14-4-2-1-3-5-14/h6-8,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSCTDWWJPZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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